molecular formula C9H7FO4 B13452095 8-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

8-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B13452095
M. Wt: 198.15 g/mol
InChI Key: FNUWYLKMWSIOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is a chemical compound with the molecular formula C9H7FO4 It is a derivative of 1,4-benzodioxine, featuring a fluorine atom at the 8th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 1,4-benzodioxine.

    Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorination reagents under controlled conditions.

    Carboxylation: The carboxylic acid group is introduced at the 2nd position through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

8-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid: Fluorine atom is at a different position, potentially altering its reactivity and interactions.

Uniqueness

8-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to the specific placement of the fluorine atom and carboxylic acid group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid

InChI

InChI=1S/C9H7FO4/c10-5-2-1-3-6-8(5)14-7(4-13-6)9(11)12/h1-3,7H,4H2,(H,11,12)

InChI Key

FNUWYLKMWSIOMC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=CC=C2F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.